molecular formula C8H22N2Si B8117842 DI(T-Butylamino)silane

DI(T-Butylamino)silane

Cat. No.: B8117842
M. Wt: 174.36 g/mol
InChI Key: VYIRVGYSUZPNLF-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

DI(T-Butylamino)silane is typically synthesized by reacting dichlorosilane with a stoichiometric excess of tert-butylamine under anhydrous conditions . The reaction proceeds as follows:

SiH2Cl2+2(CH3)3CNH2(CH3)3CNH2SiH2NH(C4H9)+2HCl\text{SiH}_2\text{Cl}_2 + 2 \text{(CH}_3\text{)}_3\text{CNH}_2 \rightarrow \text{(CH}_3\text{)}_3\text{CNH}_2\text{SiH}_2\text{NH(C}_4\text{H}_9\text{)} + 2 \text{HCl} SiH2​Cl2​+2(CH3​)3​CNH2​→(CH3​)3​CNH2​SiH2​NH(C4​H9​)+2HCl

The reaction is carried out under anhydrous conditions to prevent the formation of by-products and to ensure a high yield of the desired product .

Industrial Production Methods

In industrial settings, the production of bis(tert-butylamino)silane involves similar synthetic routes but on a larger scale. The reaction is typically conducted in a controlled environment to maintain anhydrous conditions and to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

DI(T-Butylamino)silane undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

DI(T-Butylamino)silane has a wide range of applications in scientific research, including:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

DI(T-Butylamino)silane is unique due to its high reactivity and ability to form uniform silicon nitride and silicon oxynitride films at relatively low temperatures. This makes it particularly valuable in the semiconductor industry, where precise control over film thickness and composition is crucial .

Properties

IUPAC Name

N-(tert-butylamino)silyl-2-methylpropan-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H22N2Si/c1-7(2,3)9-11-10-8(4,5)6/h9-10H,11H2,1-6H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYIRVGYSUZPNLF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)N[SiH2]NC(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H22N2Si
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

174.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

186598-40-3
Record name N,N′-Bis(1,1-dimethylethyl)silanediamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=186598-40-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Synthesis routes and methods

Procedure details

The product of the reaction was a BTBAS-containing crude liquid having a TBA.HCl salt contained therein. The liquid was analyzed by GC analysis and found to contain the following: 91.90% TBA, 7.34% BTBAS, 0.13% 3-aza-2,2,8,8-tetramethyl-5-oxa-4,6-disilanane, 0.012% tris(tert-butylamino)silane, 0.028% bis{[(tert-butyl)amino]silamethyl}(tert-butyl)amine, and 0.064% other impurities present in minor amounts.
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